6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine

Antimicrobial resistance S_NAr-derived piperazines MRSA

6-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine (CAS 1554652-45-7) is a bicyclic heteroaromatic building block belonging to the pyrano[3,4-c]pyridine family. This compound is defined by a chlorine atom at the 6-position of the fused pyran–pyridine scaffold, a feature that makes it a strategically important electrophilic intermediate.

Molecular Formula C8H8ClNO
Molecular Weight 169.61
CAS No. 1554652-45-7
Cat. No. B2820211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine
CAS1554652-45-7
Molecular FormulaC8H8ClNO
Molecular Weight169.61
Structural Identifiers
SMILESC1COCC2=CN=C(C=C21)Cl
InChIInChI=1S/C8H8ClNO/c9-8-3-6-1-2-11-5-7(6)4-10-8/h3-4H,1-2,5H2
InChIKeyQOIBJOXGHPEWGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine (CAS 1554652-45-7): Procurement-Grade Overview of a Key Heterocyclic Intermediate


6-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine (CAS 1554652-45-7) is a bicyclic heteroaromatic building block belonging to the pyrano[3,4-c]pyridine family [1]. This compound is defined by a chlorine atom at the 6-position of the fused pyran–pyridine scaffold, a feature that makes it a strategically important electrophilic intermediate. In peer-reviewed synthetic protocols, it has been employed as a substrate for nucleophilic aromatic substitution (S_NAr) with amines, notably piperazine, to generate 6-aminosubstituted derivatives that exhibit pronounced antimicrobial and neurotropic activities [2], [3]. The compound is of procurement significance for medicinal chemistry and agrochemical programs that require a regiochemically pure scaffold with a versatile leaving group for late-stage diversification. In silico predictions (PASS) have assigned this compound potential pharmacological spectra spanning kinase inhibition and signal transduction modulation, which provides a hypothesis-driven entry point for screening [4].

Procurement Relevance: Why 6-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine Cannot Be Naïvely Replaced


The chloro substituent at the 6-position of the pyrano[3,4-c]pyridine scaffold is not a generic placeholder. It is the primary electrophilic site for S_NAr chemistry, governing both the regioselectivity and the reaction yield in the synthesis of bioactive piperazine and diamino derivatives [1]. Replacing 6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine with the unsubstituted parent compound (3,4-dihydro-1H-pyrano[3,4-c]pyridine, CAS 126474-00-8) eliminates this reactive handle and prevents direct amination . Moving to the 6-bromo or 6-fluoro analogues modifies both the electronic environment of the pyridine ring and the leaving-group ability of the halogen, resulting in different reaction kinetics and potentially altered regiochemical outcomes [2]. Furthermore, the cyclopenta[c]pyridine analogues (e.g., 3-chlorocyclopenta[c]pyridine) have a distinct ring size and conformational profile, which translates to divergent biological activities in antimicrobial and neurotropic assays [3].

Quantitative Comparative Evidence for 6-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine Against Closest Analogs


Antimicrobial Activity of 6-Derived Piperazine Conjugates Against Drug‑Resistant Bacteria

The most direct evidence for the value of 6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine comes from the antimicrobial activity of its piperazine substitution products. Three compounds (3d, 3g, 3k) derived from this scaffold by reaction of the 6-chloro group with piperazine were tested against methicillin-resistant S. aureus (MRSA), E. coli, and P. aeruginosa [1]. All three compounds were more potent than the comparator drug ampicillin against MRSA (exact MIC values reported in the full text, with the most potent compound 3k showing the best overall antibacterial profile [1]). Notably, the cyclopenta[c]pyridine-derived analogues (prepared from 3-chlorocyclopenta[c]pyridine) exhibited a different antimicrobial spectrum, underscoring the importance of the pyrano ring system [1].

Antimicrobial resistance S_NAr-derived piperazines MRSA

Reactivity Differentiation: Chloro vs. Unsubstituted and Cyclopenta Analogues in S_NAr

The 6-chloro group serves as an active leaving group for nucleophilic substitution with piperazine, while the unsubstituted 3,4-dihydro-1H-pyrano[3,4-c]pyridine (CAS 126474-00-8) is unreactive under identical conditions [1]. In a systematic study, 6-chloropyrano[3,4-c]pyridine reacted with piperazine at room temperature in ethanol to yield the 6-(piperazin-1-yl) derivative (compound 2) in good yield, establishing the synthetic tractability of this intermediate [1]. The yields of pyrano[3,4-c]pyridines were further improved by 5–15% through regiochemical optimization, as reported in a dedicated methodology study [2]. In contrast, the cyclopenta[c]pyridine analogue (3-chlorocyclopenta[c]pyridine) required slightly different conditions and led to products with a distinct biological profile [1].

Nucleophilic aromatic substitution Reaction yield Regioselectivity

Predicted Pharmacological Spectrum: Kinase Inhibition vs. In-Class Unsubstituted Scaffold

In silico PASS analysis of 6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine predicted a multi-target pharmacological spectrum, including signal transduction pathway inhibitor (Pa = 0.657), chloride peroxidase inhibitor (Pa = 0.620), protein kinase inhibitor (Pa = 0.584), and antimycobacterial activity (Pa = 0.577) [1]. These predicted probabilities far exceed the default threshold (Pa > 0.5) for biological relevance and are significantly higher than those computed for the unsubstituted parent scaffold [1]. The kinase inhibitory prediction (Pa = 0.584) is a class-level signal that has not been systematically validated but provides a rationale for selecting the 6-chloro analogue in kinase-focused screening libraries [2].

PASS prediction Kinase inhibition In silico screening

Neurotropic Activity of 6-Derived Piperazine Conjugates vs. Diazepam

Piperazine derivatives synthesized from 6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine were evaluated in the corazole antagonism test, a standard in vivo model for anticonvulsant activity [1]. Several compounds in the series exhibited pronounced anticonvulsant and anxiolytic activity, preventing clonic seizures and corazole-induced convulsions [1]. The reference drug diazepam served as a positive control. While individual ED50 values are reported in the full text, the study explicitly states that several pyrano[3,4-c]pyridine derivatives showed activity comparable to diazepam, with a favorable neurotoxicity profile as assessed by the rotating rod test [1]. This is a class-level finding, but it establishes the privileged nature of the pyrano[3,4-c]pyridine core in neurotropic drug discovery.

Anticonvulsant activity Anxiolytic activity Corazole antagonism

Application Scenarios for 6-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine Grounded in Evidence


Medicinal Chemistry: Synthesis of Antimicrobial Piperazine Libraries

The compound is a validated starting material for constructing libraries of 6-(piperazin-1-yl)-pyrano[3,4-c]pyridines. In a published synthesis, it reacts with piperazine under mild conditions to yield intermediates that are subsequently alkylated to afford N-substituted acetamides. Three such derivatives demonstrated superior activity to ampicillin against MRSA [1]. This workflow is immediately applicable to hit-to-lead campaigns targeting Gram-positive and Gram-negative resistant pathogens.

Neuroscience Drug Discovery: Anticonvulsant and Anxiolytic Candidate Generation

The same S_NAr chemistry with piperazine yields ligands that exhibit anticonvulsant and anxiolytic effects in the corazole antagonism model, with efficacy comparable to diazepam [2]. The rotating rod test confirmed a favorable neurotoxicity window for several derivatives. This scenario enables a dual readout (anticonvulsant and motor coordination) in early-stage in vivo screening.

Kinase Inhibitor Screening and Probe Development

PASS in silico prediction assigned a high probability (Pa = 0.584) for protein kinase inhibition and an even higher score (Pa = 0.657) for signal transduction pathway modulation [3]. Given that the 6-chloro group enables rapid diversification, the compound can serve as a scaffold for generating focused kinase inhibitor libraries with minimal synthetic investment.

Methodology Development: Regioselective Pyranopyridine Synthesis

A dedicated regiochemistry study optimized the synthesis of pyrano[3,4-c]pyridines, achieving yield improvements of 5–15% through reaction condition refinement [4]. 6-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine represents the key substrate class evaluated, making it a reference standard for process chemistry optimization in heterocyclic synthesis.

Quote Request

Request a Quote for 6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.